

The Indoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

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Compound of Interest

Compound Name:	<i>Tert-butyl 7-(aminomethyl)indoline-1-carboxylate</i>
CAS No.:	1086392-30-4
Cat. No.:	B1501707

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The indoline scaffold, a privileged heterocyclic motif, has firmly established itself as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, characterized by a bicyclic structure fusing a benzene ring to a five-membered nitrogen-containing ring, provide a versatile framework for the design of potent and selective therapeutic agents.[1][2] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of indoline derivatives across key therapeutic areas, supported by experimental data and protocols, to empower researchers in the rational design of novel drug candidates.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Indoline derivatives have demonstrated remarkable success as anticancer agents, primarily by targeting key players in cell signaling pathways, such as protein kinases.[1][3] The indolin-2-one core is a particularly prominent feature in numerous kinase inhibitors.[3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

A prime example of the clinical success of the indoline scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] SAR studies on indolin-2-one derivatives as VEGFR inhibitors have revealed several key insights:

- **The Indolin-2-one Core is Essential:** The fundamental indolin-2-one structure is crucial for inhibitory activity against VEGFRs.[3]
- **Substitution at C3 is Critical:** Modifications at the C3 position of the oxindole ring play a pivotal role in determining the antiangiogenic and anticancer potency.[3] For instance, the introduction of a substituted pyrrole ring at this position, as seen in Sunitinib, is a key determinant of its potent activity.
- **N1-Substitution Modulates Properties:** Alkylation or arylation at the N1 position of the indole ring can influence the molecule's lipophilicity and steric bulk, thereby affecting its cell permeability and interaction with the target enzyme.[4]

Compound/Derivative	Target(s)	Cell Line	IC50 (μM)	Reference
Sunitinib	VEGFR-2, PDGFR-β, c-KIT	-	0.01 (VEGFR-2)	[1]
BIBF 1120 (Nintedanib)	VEGFR, FGFR, PDGFR	-	0.02 (VEGFR-2)	[1]
Indoline-chalcone derivative	Tubulin Polymerization	MCF-7	0.0003 - 0.009	[1]
Spirooxindole derivative	HER2, HER3	MCF-7	3.88 - 5.83	[1]
Quinoline-indole derivative	Tubulin Polymerization	Various	0.002 - 0.011	[1]

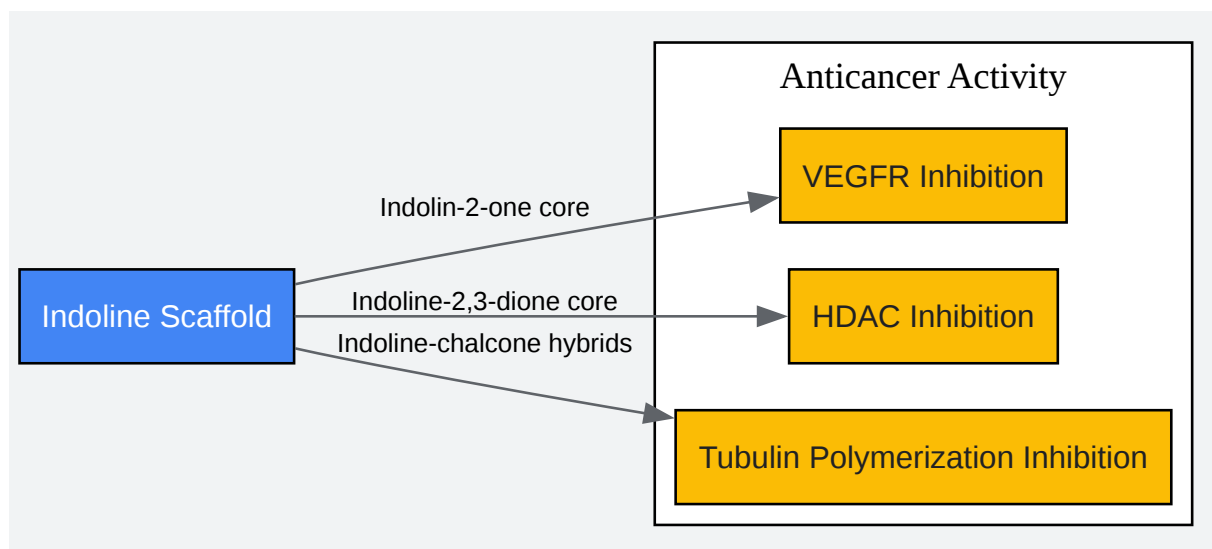
Histone Deacetylase (HDAC) Inhibition

Indoline-2,3-dione derivatives have emerged as a novel class of HDAC inhibitors.[5] A study on these derivatives showed that compound 25a exhibited the most potent inhibitory activity with an IC₅₀ of 10.13 nM against Hela cell nuclear extract.[5] This highlights the potential of the indoline-2,3-dione scaffold for the development of new epigenetic modulators in cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical procedure for evaluating the inhibitory activity of indoline derivatives against a specific kinase.

- Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (indoline derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Assay Procedure:
 - Add 5 μL of kinase buffer containing the test compound at various concentrations to the wells of a 96-well plate.
 - Add 2.5 μL of a solution containing the VEGFR-2 enzyme and the substrate to each well.
 - Initiate the kinase reaction by adding 2.5 μL of ATP solution.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 - Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
- Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced, is measured. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.



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Caption: Key anticancer mechanisms of indoline derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Indoline derivatives have shown significant promise as potent anti-inflammatory and antioxidant agents. [6][7][8]

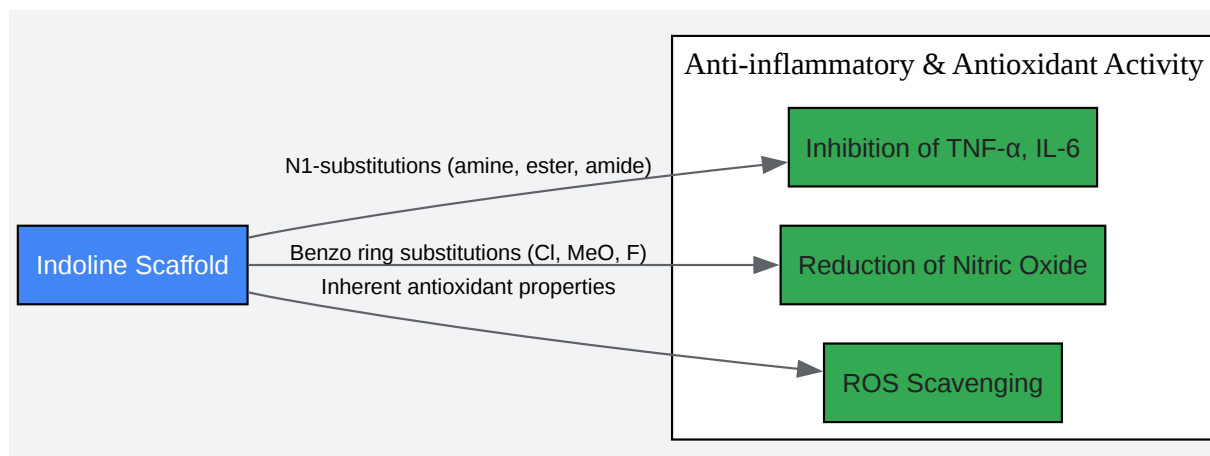
SAR studies on a series of indoline derivatives revealed that substitutions at position 1 of the indoline ring with chains containing amino, ester, amide, or alcohol groups, along with additional substituents on the benzo ring (e.g., Cl, MeO, Me, F, HO), can dramatically enhance their activity. [6][7][8]

- **Potent Cytokine Inhibition:** Several derivatives were found to inhibit the lipopolysaccharide (LPS)-induced elevation of pro-inflammatory cytokines such as TNF- α and IL-6, as well as nitric oxide (NO), in RAW264.7 macrophages at concentrations as low as 1 pM to 1 nM. [6][7][8]
- **In Vivo Efficacy:** Notably, four compounds with ester, amine, amide, or alcohol side chains, when injected subcutaneously in mice at a dose of 1 μ mol/kg or less, effectively prevented LPS-induced cytokine elevation in both the brain and peripheral tissues, demonstrating their

potential for in vivo applications.[6][8] This efficacy was comparable to that of dexamethasone at a higher dose.[6][8]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

- Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the indoline derivatives for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
- Griess Assay:
 - Collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
 - Incubate at room temperature for 10 minutes.
- Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
- Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control group.



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Caption: Anti-inflammatory pathways modulated by indoline derivatives.

Antimicrobial Activity: A Renewed Hope Against Resistance

The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health. The indoline scaffold has attracted renewed interest as a promising nucleus for the development of novel antibacterial compounds.[9][10] Indoline-containing compounds have demonstrated both direct antibacterial activity and the ability to act as resistance-modifying agents (RMAs), enhancing the efficacy of existing antibiotics.[9][10]

- **Broad-Spectrum Activity:** Indole derivatives, the parent scaffold of indolines, have shown activity against a range of microorganisms, including methicillin-resistant *Staphylococcus aureus* (MRSA).[11][12]
- **Hybrid Molecules:** The combination of the indoline moiety with other pharmacophores, such as quinoline or pyrazole, has led to the synthesis of hybrid compounds with significant antimicrobial activity.[13] For example, spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione derivatives have shown potent activity against *Enterococcus faecalis* and *Staphylococcus aureus*. [13]

- SAR Insights: Structure-activity relationship studies of indole hydrazone derivatives have indicated that the introduction of halogen atoms into an attached phenyl ring generally increases antimicrobial activity.[12]

Compound/Derivative	Target Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Spiroquinoline-indoline-dione (4b, 4h)	<i>E. faecalis</i> , <i>S. aureus</i>	375 - 750	[13]
Spiropyrazolo-indoline-dione (6h)	<i>E. faecalis</i>	375	[13]
Indole-triazole derivative (3d)	MRSA, <i>C. krusei</i>	3.125	[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

- Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain (e.g., *S. aureus*) in a suitable broth medium.
- Serial Dilution: Prepare a series of twofold dilutions of the test indoline derivative in the broth medium in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Reactive oxygen species (ROS) play a significant role in the pathogenesis of various neurodegenerative diseases.[14] The indole nucleus is a promising foundation for the design of

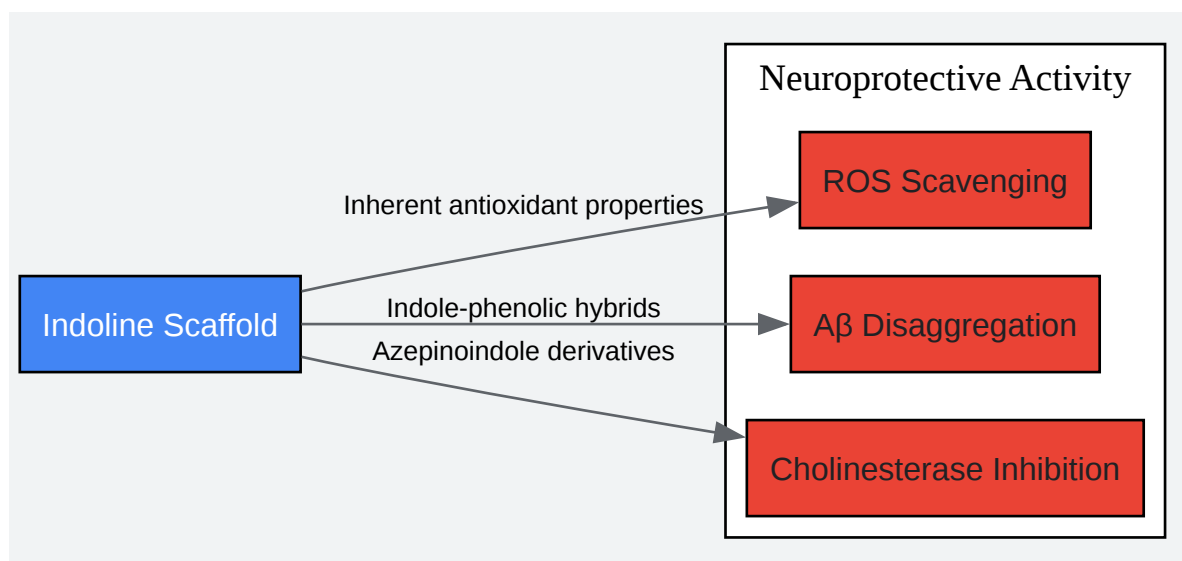
neuroprotective agents due to its antioxidant and ROS scavenging properties.[14][15]

- Antioxidant and ROS Scavenging: Indole derivatives, including indoleamines like melatonin and the γ -carboline stobadine, have demonstrated protective effects in neuronal systems under conditions of oxidative stress.[14][15]
- Amyloid Disaggregation: Recent studies have shown that synthetic indole-phenolic compounds can act as multifunctional neuroprotectors by not only exhibiting antioxidant and metal-chelating properties but also by promoting the disaggregation of amyloid- β (A β) peptides, a hallmark of Alzheimer's disease.[16]
- Cholinesterase Inhibition: Certain azepinoindole derivatives have shown potent inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[17]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

- Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow for differentiation.
- Treatment: Pre-treat the cells with various concentrations of the indoline derivatives for a specified time.
- Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide or A β peptide) to induce cell death.
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

- Data Analysis: Calculate the percentage of cell viability compared to the untreated control group.



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Caption: Neuroprotective mechanisms of indoline derivatives.

Conclusion

The indoline scaffold continues to be a highly "privileged" and versatile structure in medicinal chemistry, offering a robust framework for the development of novel therapeutics. The extensive research into the structure-activity relationships of indoline derivatives has yielded significant advancements in the fields of oncology, inflammation, infectious diseases, and neuroprotection. The synthetic tractability of the indoline core allows for fine-tuning of its pharmacological properties through diverse substitutions, paving the way for the discovery of next-generation drug candidates with enhanced potency, selectivity, and safety profiles.

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